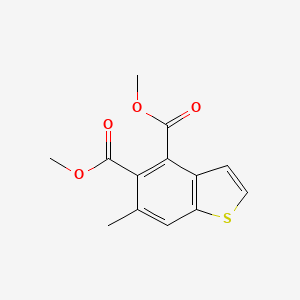

Dimethyl 6-methyl-1-benzothiophene-4,5-dicarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Thiophene derivatives, such as benzothiophene, are essential heterocyclic compounds that show a variety of properties and applications . They are often used in industrial chemistry and material science .

Synthesis Analysis

Thiophene derivatives can be synthesized through various methods. Some of the typical and significant synthetic methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis .Molecular Structure Analysis

Thiophene is a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . The exact molecular structure of “Dimethyl 6-methyl-1-benzothiophene-4,5-dicarboxylate” would need to be determined through further analysis.Aplicaciones Científicas De Investigación

Synthesis and Electrochemical Behavior

Research has focused on the synthesis of methyl benzothiophene carboxylates and their electrochemical properties. For example, the study of the electrochemical behavior of methyl benzothiophene carboxylates at mercury and platinum electrodes has revealed insights into the reduction mechanisms of these compounds, including the ECE (electron - chemical step - electron) mechanism and the formation of blocking films on electrodes during reduction (Rejňák et al., 2004).

Adsorption Properties

The adsorption capacity of microporous coordination polymers (MCPs) for large organosulfur compounds, including benzothiophene derivatives, has been demonstrated. This research indicates significant capacities for these compounds at both low and high sulfur concentrations, highlighting the importance of the pore size/shape in MCPs for controlling adsorption capacity (Cychosz et al., 2008).

Thermal and Chemical Reactivity

Studies on the thermal reactivity of benzothiophene derivatives, such as thiophthalide derivatives and their conversion to benzo[c]thiophen1(3H)-ones, have been conducted. These investigations provide insights into the gas-phase thermal rearrangements and the formation of various heterocyclic compounds (Drewnowski et al., 2006).

Catalytic Applications

Research has explored the insertion of rhodium into the carbon-sulfur bond of thiophene and its derivatives, including benzothiophene. This process is a model for understanding the hydrodesulfurization reaction, which is crucial in refining processes (Jones & Dong, 1991).

Corrosion Inhibition

Benzothiazole derivatives, closely related to benzothiophene compounds, have been synthesized and evaluated for their efficacy in inhibiting steel corrosion. These studies demonstrate the potential of such derivatives in providing corrosion protection, highlighting the relevance of both physical and chemical adsorption mechanisms (Hu et al., 2016).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

dimethyl 6-methyl-1-benzothiophene-4,5-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O4S/c1-7-6-9-8(4-5-18-9)11(13(15)17-3)10(7)12(14)16-2/h4-6H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLUIKQBQWWAXFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CS2)C(=C1C(=O)OC)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-chlorophenyl)-7-(2-ethyl-1H-imidazol-1-yl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2674099.png)

![2-[(4-Chlorophenyl)amino]-2-oxoethyl 4-aminobenzoate](/img/structure/B2674104.png)

![2-bromo-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2674105.png)

![N-(4-methylthiazol-2-yl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2674106.png)

![(2-((Difluoromethyl)sulfonyl)phenyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2674107.png)

![N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]-N-[(2-methoxyphenyl)methyl]oxamide](/img/structure/B2674121.png)